A Comprehensive Technical Guide to 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid
A Comprehensive Technical Guide to 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. While a specific CAS number for this molecule is not readily found in major chemical databases, indicating its status as a novel or non-commercial research compound, this guide synthesizes information from related structures and established chemical principles. We will explore its molecular structure, propose a robust synthetic pathway, outline methods for its characterization, and discuss its potential applications based on the pharmacological activities of analogous compounds.
Introduction and Molecular Overview
1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid incorporates two key structural motifs: a substituted nitrophenyl ring and a piperidine-4-carboxylic acid scaffold. The phenylpiperidine core is a well-established pharmacophore found in a multitude of centrally active drugs, including analgesics and antipsychotics.[1] The electronic properties of the aromatic ring are significantly modulated by the presence of a bromine atom and a nitro group. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of this and related compounds.[2][3][4] The bromine atom offers a potential handle for further chemical modification, for instance, through cross-coupling reactions.
The piperidine-4-carboxylic acid moiety provides a versatile attachment point for further derivatization and can influence the pharmacokinetic properties of the molecule, such as solubility and cell permeability.
| Property | Value |
| Molecular Formula | C₁₂H₁₃BrN₂O₄ |
| Molecular Weight | 329.15 g/mol |
| IUPAC Name | 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid |
| CAS Number | Not readily available. |
Synthesis and Purification
The most direct and logical approach to synthesizing 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the nitrophenyl ring.
Proposed Synthetic Pathway
The synthesis involves the reaction of an activated halo-nitrobenzene, such as 1,2-dibromo-4-nitrobenzene or 2-bromo-1-fluoro-4-nitrobenzene, with piperidine-4-carboxylic acid. The fluorine atom in 2-bromo-1-fluoro-4-nitrobenzene is an excellent leaving group for SNAr reactions, often leading to cleaner reactions and higher yields compared to other halogens.[5] The reaction is typically performed in a polar aprotic solvent in the presence of a base to neutralize the generated hydrohalic acid and to deprotonate the carboxylic acid, which can interfere with the reaction.
Alternatively, the reaction can be carried out using an ester of piperidine-4-carboxylic acid (e.g., the ethyl or tert-butyl ester) to improve solubility in organic solvents and to prevent side reactions involving the carboxylic acid. A subsequent hydrolysis step would then be required to yield the final product.
Detailed Experimental Protocol (Exemplary)
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Reaction Setup : To a solution of piperidine-4-carboxylic acid ethyl ester (1.1 equivalents) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents).
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Addition of Aryl Halide : Add 2-bromo-1-fluoro-4-nitrobenzene (1.0 equivalent) to the mixture.
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Reaction Conditions : Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up : After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification of Ester : Purify the crude ester intermediate by flash column chromatography on silica gel.
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Hydrolysis : Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
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Isolation of Carboxylic Acid : Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4. The product may precipitate out of solution. If not, extract with a suitable organic solvent like ethyl acetate. Dry the organic extracts and remove the solvent in vacuo to yield the final product, 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid. Further purification can be achieved by recrystallization.
Physicochemical Properties and Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Predicted Spectroscopic Data
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be split into a doublet, a doublet of doublets, and another doublet due to their coupling patterns. The piperidine ring protons will appear as complex multiplets in the aliphatic region. The carboxylic acid proton will likely be a broad singlet.
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¹³C NMR Spectroscopy : The carbon NMR will show distinct signals for the six carbons of the aromatic ring, with the carbon atoms attached to the nitro and bromo groups being significantly deshielded. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (~170-180 ppm).
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Infrared (IR) Spectroscopy : Key vibrational bands are expected for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1520 and 1345 cm⁻¹, respectively).
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Mass Spectrometry : High-resolution mass spectrometry should confirm the molecular formula. The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Potential Applications and Research Directions
The structural features of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid suggest several potential avenues for research, particularly in drug discovery.
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Central Nervous System (CNS) Agents : The 4-phenylpiperidine scaffold is a key component of many opioid receptor agonists.[6] Modifications of this structure could lead to new ligands for opioid or other CNS receptors.
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Antimicrobial Agents : Nitrophenylpiperazine and piperidine derivatives have been investigated for their antibacterial and antifungal properties.[7][8] The title compound could be screened for similar activities.
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Tyrosinase Inhibitors : Recent studies have shown that nitrophenylpiperazine derivatives can act as tyrosinase inhibitors, suggesting potential applications in treating hyperpigmentation disorders.[9]
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Chemical Probe and Tool Compound : The bromine atom provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
As a novel research chemical, detailed toxicological data for 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid is unavailable. Standard laboratory safety precautions should be followed:
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Handle the compound in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
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Consult the Safety Data Sheet (SDS) for the starting materials for specific handling information.
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